molecular formula C6H6O4S B14546885 7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone CAS No. 62121-07-7

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone

Cat. No.: B14546885
CAS No.: 62121-07-7
M. Wt: 174.18 g/mol
InChI Key: VIHBJGKYICYDCR-UHFFFAOYSA-N
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Description

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone is a sulfur-containing bicyclic compound with a unique structure. It is characterized by a sulfur atom bridging two carbon atoms in a bicyclic framework, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7lambda6-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen peroxide as an oxidizing agent to introduce the sulfur atom into the bicyclic framework . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone has several applications in scientific research:

    Chemistry: It is used as a model compound to study sulfur-containing bicyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions involving sulfur atoms.

    Medicine: Research into potential medicinal applications includes exploring its use as a building block for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 7lambda6-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone exerts its effects involves interactions with molecular targets through its sulfur atom. The sulfur atom can form bonds with other atoms, facilitating various chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions, which are crucial for its reactivity and applications .

Properties

CAS No.

62121-07-7

Molecular Formula

C6H6O4S

Molecular Weight

174.18 g/mol

IUPAC Name

7,7-dioxo-7λ6-thiabicyclo[2.2.1]heptane-2,5-dione

InChI

InChI=1S/C6H6O4S/c7-3-1-5-4(8)2-6(3)11(5,9)10/h5-6H,1-2H2

InChI Key

VIHBJGKYICYDCR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)CC(C1=O)S2(=O)=O

Origin of Product

United States

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